molecular formula C18H22N8 B12273314 N,N-dimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N,N-dimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12273314
M. Wt: 350.4 g/mol
InChI Key: OUMSAEMSFQHJFA-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step reactions. One common method includes the condensation of pyrimidine derivatives with piperazine and subsequent methylation. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-dimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyrimidine and piperazine moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

N,N-dimethyl-2-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C18H22N8/c1-13-21-15-12-19-6-4-14(15)17(22-13)25-8-10-26(11-9-25)18-20-7-5-16(23-18)24(2)3/h4-7,12H,8-11H2,1-3H3

InChI Key

OUMSAEMSFQHJFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC=CC(=N4)N(C)C

Origin of Product

United States

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